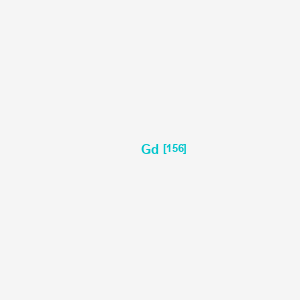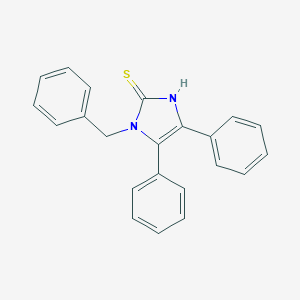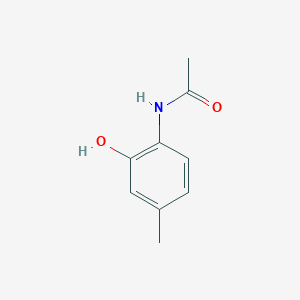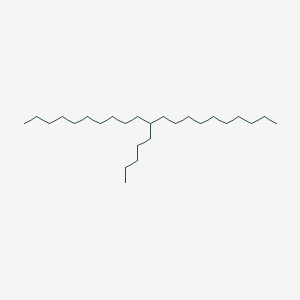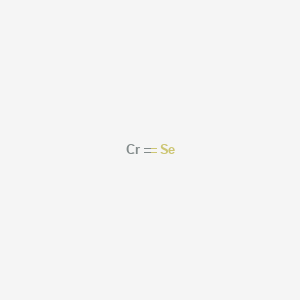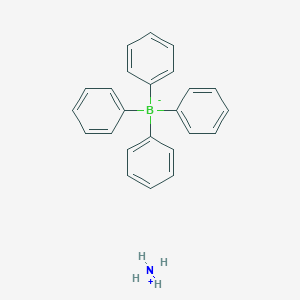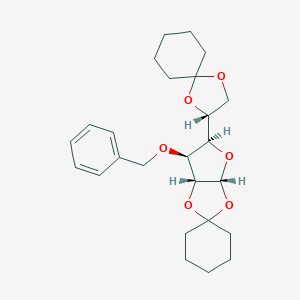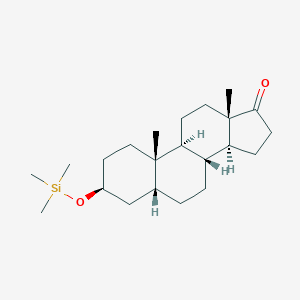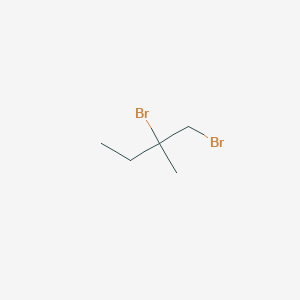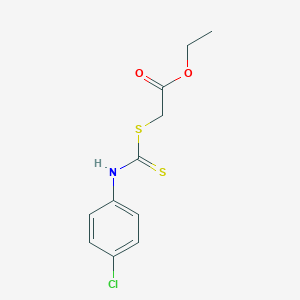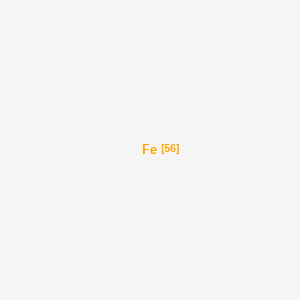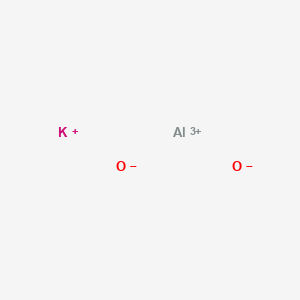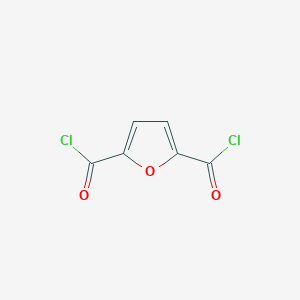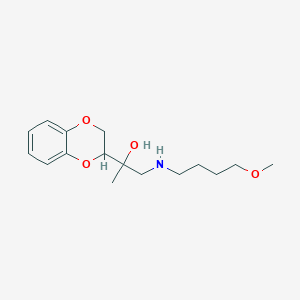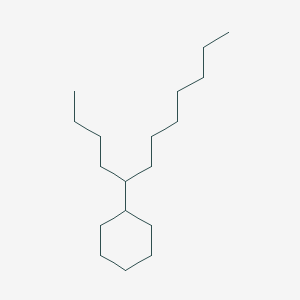
(1-Butyloctyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Butyloctyl)cyclohexane is a chemical compound that belongs to the class of cyclohexanes. It is synthesized through a specific method and has various scientific research applications.
Mécanisme D'action
The mechanism of action of ((1-Butyloctyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with cell membranes and alter their properties. This can lead to changes in cellular processes and functions.
Effets Biochimiques Et Physiologiques
((1-Butyloctyl)cyclohexane)cyclohexane has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can be attributed to its ability to modulate the immune response. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((1-Butyloctyl)cyclohexane)cyclohexane in lab experiments is its low volatility and high thermal stability. This makes it a suitable solvent for reactions that require high temperatures. Additionally, it has a high boiling point, which makes it useful in distillation processes.
One limitation of using ((1-Butyloctyl)cyclohexane)cyclohexane in lab experiments is its relatively high cost compared to other solvents. Additionally, it may not be suitable for certain reactions due to its specific properties.
Orientations Futures
There are several future directions for the research and development of ((1-Butyloctyl)cyclohexane)cyclohexane. One direction is to investigate its potential as a drug delivery system. Its ability to interact with cell membranes could make it a suitable carrier for drugs that target specific cells or tissues.
Another direction is to explore its potential as a lubricant additive in the automotive industry. Its low volatility and high thermal stability make it a promising candidate for this application.
Finally, further research could be conducted to better understand its mechanism of action and its potential applications in various fields, including materials science and biotechnology.
Conclusion:
((1-Butyloctyl)cyclohexane)cyclohexane is a chemical compound with various scientific research applications. It is synthesized through a specific method and has been shown to have anti-inflammatory and antioxidant properties. Its low volatility and high thermal stability make it a useful solvent in lab experiments, but its relatively high cost and specific properties may limit its use in certain reactions. There are several future directions for the research and development of ((1-Butyloctyl)cyclohexane)cyclohexane, including drug delivery, lubricant additives, and materials science.
Méthodes De Synthèse
((1-Butyloctyl)cyclohexane)cyclohexane is synthesized through the reaction of cyclohexene and 1-butanol in the presence of a catalyst. The reaction takes place at high temperatures and pressure, and the resulting product is purified through distillation. The yield of the product is high, and the process is relatively simple.
Applications De Recherche Scientifique
((1-Butyloctyl)cyclohexane)cyclohexane has various scientific research applications. It is used as a solvent in organic synthesis, and it is also used as a lubricant additive due to its low volatility and high thermal stability. Additionally, it is used in the production of plastics, resins, and adhesives.
Propriétés
Numéro CAS |
13151-85-4 |
|---|---|
Nom du produit |
(1-Butyloctyl)cyclohexane |
Formule moléculaire |
C18H36 |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
dodecan-5-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-8-10-14-17(13-6-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3 |
Clé InChI |
KBVIBWSEPXLFGZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCC)C1CCCCC1 |
SMILES canonique |
CCCCCCCC(CCCC)C1CCCCC1 |
Synonymes |
(1-Butyloctyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



